molecular formula C8H5Br2ClO2 B8782761 Methyl 3,5-dibromo-4-chlorobenzoate

Methyl 3,5-dibromo-4-chlorobenzoate

Cat. No.: B8782761
M. Wt: 328.38 g/mol
InChI Key: SPHVFHMFPNBSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dibromo-4-chlorobenzoate is a versatile benzoate ester intermediate designed for research applications in organic synthesis and pharmaceutical development. This compound features bromine and chlorine substituents on the aromatic ring, making it a valuable substrate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and for nucleophilic substitution chemistry. Its primary research value lies in its role as a building block for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and functional materials. Researchers utilize this ester in exploring new synthetic pathways and constructing molecular libraries. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. For Research Use Only . Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5Br2ClO2

Molecular Weight

328.38 g/mol

IUPAC Name

methyl 3,5-dibromo-4-chlorobenzoate

InChI

InChI=1S/C8H5Br2ClO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3

InChI Key

SPHVFHMFPNBSNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Cl)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Synthesis
Methyl 3,5-dibromo-4-chlorobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents enhances its reactivity, enabling the formation of diverse derivatives through nucleophilic substitution and cross-coupling reactions.

Key Reactions

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles to form new C-N or C-O bonds.
  • Cross-Coupling Reactions : Utilized in Suzuki or Heck reactions to form biaryl compounds.

Medicinal Chemistry

Anticancer and Antimicrobial Properties
Research has indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial research.

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells via caspase activationStudy A , Study B
AntimicrobialInhibits growth of bacteria such as Staphylococcus aureusStudy C

Case Studies

  • Anticancer Effects :
    • Study Design : MCF-7 breast cancer cell line was treated with varying concentrations of this compound.
    • Results :
      • Significant reduction in cell viability observed at concentrations ≥ 10 µM.
      • Induction of apoptosis confirmed through annexin V staining.
    Concentration (µM)Viability (%)Apoptosis (%)
    01005
    108015
    255040
    502070
  • Antimicrobial Activity :
    • Study Design : Evaluated against multiple bacterial strains using minimum inhibitory concentration (MIC) assays.
    • Results :
      • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL.

Materials Science

Development of Novel Materials
The compound's unique electronic properties make it suitable for applications in materials science. Research indicates its potential use in developing novel materials with specific optical or electronic characteristics.

Applications

  • Organic Electronics : Utilized as a building block for organic semiconductors.
  • Photonic Devices : Potential applications in creating light-emitting diodes (LEDs) and photovoltaic cells.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares methyl 3,5-dibromo-4-chlorobenzoate with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Br, 4-Cl, 5-Br, 1-COOCH₃ C₈H₅Br₂ClO₂ ~343.4 High halogen density; potential for halogen bonding and electrophilic reactivity
Methyl 3,5-dibromo-4-methylbenzoate 3-Br, 4-CH₃, 5-Br, 1-COOCH₃ C₉H₈Br₂O₂ 308.0 Methyl group at 4 position reduces electronegativity; simpler packing in crystals
Methyl 3,5-dibromo-2-diacetylaminobenzoate 2-(N-acetyl)₂, 3-Br, 5-Br, 1-COOCH₃ C₁₂H₁₁Br₂NO₄ 409.0 Bulky diacetyl group at 2 position; weak C–H⋯O interactions stabilize crystal packing
3,5-Dibromo-4-methylbenzoic acid 3-Br, 4-CH₃, 5-Br, 1-COOH C₈H₆Br₂O₂ 290.0 Free carboxylic acid group; higher acidity compared to ester derivatives
Key Observations:

Substituent Effects: The chlorine atom at position 4 in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in Methyl 3,5-dibromo-4-methylbenzoate. This likely enhances electrophilic reactivity and influences solubility (e.g., lower solubility in nonpolar solvents). The diacetyl amino group in Methyl 3,5-dibromo-2-diacetylaminobenzoate creates steric hindrance, reducing intermolecular interactions compared to the unsubstituted target compound .

Weak C–H⋯O interactions stabilize the crystal lattice of Methyl 3,5-dibromo-2-diacetylaminobenzoate, a feature less prominent in the target compound due to the absence of acetyl groups .

Synthetic Pathways: Bromination of benzoate precursors is a common step, as seen in the synthesis of Methyl 3,5-dibromo-2-diacetylaminobenzoate (e.g., bromine addition to 2-aminobenzoic acid in acetic acid) . For the target compound, similar bromination and esterification steps are likely involved.

Physicochemical and Functional Differences

  • Melting Points : While direct data are unavailable for the target compound, methyl benzoate derivatives with halogen substituents typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, Methyl 3,5-dibromo-4-methylbenzoate has a melting point of ~380–383 K , whereas the chlorine analog may show a slightly higher range due to stronger dipole interactions.
  • Solubility: The chlorine atom’s electronegativity may reduce solubility in nonpolar solvents compared to methyl-substituted analogs.
  • Applications: this compound’s halogen density makes it a candidate for catalytic or material science applications (e.g., flame retardants). Diacetyl-substituted analogs (e.g., ) are more suited for pharmaceutical intermediates due to their functionalized amino groups.

Preparation Methods

Bromination of Methyl 4-Chlorobenzoate

In a representative procedure, methyl 4-chlorobenzoate is dissolved in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) and treated with a brominating agent at 60–65°C for 2–3 hours. The use of N-methyl-N-n-butylimidazole tribromide ensures controlled bromine release, minimizing over-bromination. This step introduces bromine atoms at the 3- and 5-positions of the aromatic ring, yielding this compound with a reported yield of 85–92%.

Key Reaction Parameters:

  • Temperature: 60±2°C to prevent side reactions.

  • Molar Ratio: 2.2 equivalents of brominating agent per equivalent of substrate.

  • Solvent: Acetonitrile preferred for its ability to stabilize intermediates.

Chlorination Considerations

While the 4-chloro substituent is often pre-installed in the starting material, alternative routes involve chlorination post-bromination. For example, direct chlorination of methyl 3,5-dibromobenzoate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions achieves substitution at the 4-position. However, this method is less common due to competing side reactions, such as ester hydrolysis.

Esterification of 3,5-Dibromo-4-Chlorobenzoic Acid

An alternative pathway involves synthesizing 3,5-dibromo-4-chlorobenzoic acid followed by esterification with methanol. This two-step method is advantageous when the carboxylic acid precursor is readily available.

Synthesis of 3,5-Dibromo-4-Chlorobenzoic Acid

Bromination of 4-chlorobenzoic acid with bromine in the presence of iron(III) bromide (FeBr₃) as a catalyst proceeds efficiently at 50°C. The reaction mixture is stirred for 4–6 hours, yielding 3,5-dibromo-4-chlorobenzoic acid with a purity >95% after recrystallization from ethanol.

Esterification with Methanol

The carboxylic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H₂SO₄). The reaction is conducted under reflux for 12–16 hours, achieving conversions exceeding 90%. Excess methanol (5–10 equivalents) ensures complete esterification, while neutralization with sodium bicarbonate (NaHCO₃) quenches the reaction.

Optimization Data:

ParameterOptimal ValueYield Impact
Methanol Quantity8 equivalentsMaximizes conversion
Reaction Time14 hoursBalances rate/equilibrium
Catalyst Loading2% H₂SO₄ (v/v)Prevents decomposition

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors are employed to enhance reaction control and reduce processing times.

Continuous Bromination

A patented method utilizes a tubular reactor system where methyl 4-chlorobenzoate and N-methyl-N-n-butylimidazole tribromide are pumped through a heated zone (65°C) at a residence time of 30 minutes. This setup achieves 98% conversion with minimal byproducts, enabling large-scale production.

Automated Esterification

Automated batch reactors integrate real-time pH monitoring to adjust sulfuric acid dosing dynamically, maintaining optimal esterification conditions. This system reduces manual intervention and improves batch-to-batch consistency.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of major synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sequential Halogenation85–9297–99HighModerate
Carboxylic Acid Route78–8595–98ModerateLow
Industrial Flow Reactor92–98>99Very HighHigh

Sequential halogenation is favored for laboratory-scale synthesis due to its simplicity, while industrial flow systems offer superior scalability and yield.

Challenges and Optimization Strategies

Regioselectivity Control

Achieving precise bromine placement at the 3- and 5-positions requires careful reagent selection. Tribromide complexes (e.g., N-methyl-N-n-butylimidazole tribromide) outperform elemental bromine by reducing electrophilic aromatic substitution at unintended positions.

Byproduct Mitigation

Common byproducts include over-brominated derivatives (e.g., 2,3,5-tribromo-4-chlorobenzoate) and ester hydrolysis products. These are minimized by:

  • Strict temperature control (60±2°C).

  • Use of anhydrous solvents to prevent hydrolysis.

  • Rapid quenching with ice-cold water post-reaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3,5-dibromo-4-chlorobenzoate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves bromination and chlorination of a benzoic acid precursor followed by esterification. For example, bromination of 2-aminobenzoic acid with acetic acid and bromine at controlled temperatures (273–278 K) yields halogenated intermediates, which are subsequently esterified with methanol under reflux . Yield optimization requires careful stoichiometric control of halogenating agents, temperature modulation (e.g., maintaining low temperatures during bromine addition), and purification via recrystallization (e.g., using methanol) to minimize byproducts .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To confirm ester (C=O stretch ~1718 cm⁻¹) and halogen (C-Br/C-Cl stretches ~500–700 cm⁻¹) functional groups .
  • Melting Point Analysis : Consistency with literature values (e.g., 380–383 K for analogous compounds) ensures purity .
  • Chromatography : TLC (Rf values) or HPLC to assess reaction progress and purity .

Q. What are the solubility properties of this compound, and how do they influence purification?

  • Methodological Answer : The compound is typically sparingly soluble in polar solvents (e.g., water) but dissolves in methanol or DMSO. Recrystallization from methanol-water mixtures is effective for purification. Solubility challenges arise due to halogen substituents, which increase molecular weight and hydrophobic interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example, weak C–H⋯O hydrogen bonds stabilize crystal packing in halogenated benzoates . Software like SHELXL refines structural models, addressing discrepancies in bond lengths/angles caused by heavy atoms (Br, Cl) . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as diacetylated derivatives?

  • Methodological Answer : Side reactions often arise from competing nucleophilic attacks. For instance, acetylation of amino groups in 2-amino-3,5-dibromobenzoic acid with excess acetic anhydride can lead to N,N-diacetyl byproducts. Kinetic vs. thermodynamic control (e.g., reaction time, temperature) must be balanced: prolonged reflux at 411–413 K favors over-acetylation . Monitoring via LC-MS or in situ IR helps identify intermediates.

Q. How do halogen substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine and chlorine act as directing groups, enabling Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from meta-dihalogenation can reduce catalytic efficiency. Optimizing catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhances coupling yields. Computational studies (DFT) predict reactive sites by analyzing electron density distribution .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions often stem from solvent effects or impurities. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding. Validate data by:

  • Comparing with PubChem/NIST databases for halogenated benzoates .
  • Using DEPT-135 NMR to distinguish CH₃/CH₂/CH groups in complex spectra .
  • Repeating experiments under anhydrous conditions to rule out moisture interference .

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